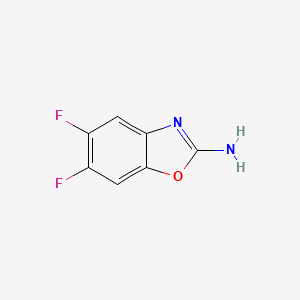

5,6-Difluoro-1,3-benzoxazol-2-amine

Description

Significance of Benzoxazole (B165842) Derivatives in Heterocyclic Chemistry

Benzoxazole and its derivatives are a class of heterocyclic compounds that have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govkuey.netglobalresearchonline.net The benzoxazole ring system is a vital pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in several clinically used drugs. nih.govwikipedia.org The versatility of the benzoxazole scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological and physical properties. kuey.netglobalresearchonline.net The synthesis of benzoxazole derivatives is often achieved through the condensation of 2-aminophenols with various carbonyl compounds, a method that allows for the introduction of diverse substituents onto the core structure. rsc.orgorganic-chemistry.org

Strategic Incorporation of Fluorine Atoms in Heterocyclic Systems

The introduction of fluorine into organic molecules, particularly heterocyclic systems, is a widely employed strategy in drug design and development. numberanalytics.commdpi.com Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. nih.govtandfonline.com

Influence of Fluorine on Electronic Properties and Molecular Interactions

The high electronegativity of fluorine significantly alters the electronic distribution within a molecule. nih.gov This can modulate the acidity or basicity of nearby functional groups, which in turn can affect how the molecule interacts with biological targets. nih.govnih.gov The introduction of fluorine can also enhance a molecule's lipophilicity, or its ability to dissolve in fats and lipids, which can improve its absorption and distribution within the body. benthamdirect.comresearchgate.net Furthermore, the strong carbon-fluorine bond can block sites of metabolic degradation, leading to increased metabolic stability and a longer duration of action. nih.govtandfonline.com Fluorine substitution can also influence the conformation of a molecule, which can have a significant impact on its binding affinity to a target protein. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5,6-difluoro-1,3-benzoxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2O/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSCAEDSVIVMAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)OC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Pathways for 5,6 Difluoro 1,3 Benzoxazol 2 Amine and Its Analogues

Historical and Contemporary Approaches to Benzoxazole (B165842) Ring Formation

The foundational strategy for synthesizing 2-aminobenzoxazoles involves the condensation of a 2-aminophenol (B121084) with a cyanating agent. nih.gov Historically, cyanogen (B1215507) bromide (BrCN) has been the most widely used reagent for this transformation. nih.govresearchgate.net This method, while effective, is hampered by the high toxicity of BrCN, prompting the development of safer alternatives. nih.gov

Contemporary approaches have focused on replacing hazardous reagents and improving reaction conditions. One significant advancement is the direct C-H amination of a pre-formed benzoxazole ring. nih.gov However, this method often requires transition metal catalysts, high temperatures, and specific atmospheric conditions, which can limit its practicality. nih.gov Another modern strategy involves the intramolecular Smiles rearrangement, which offers a metal-free alternative for producing N-substituted aminobenzoxazoles. nih.gov The development of multicomponent reactions and the use of novel catalysts also represent the forefront of benzoxazole synthesis, aiming for higher efficiency and atom economy. nih.gov

De Novo Synthesis Strategies for 5,6-Difluoro-1,3-benzoxazol-2-amine

De novo synthesis, or the construction of the target molecule from basic precursors, is the most direct route to 5,6-Difluoro-1,3-benzoxazol-2-amine . This approach hinges on the careful selection of a difluorinated aminophenol and a suitable cyclizing agent.

The primary precursor for the synthesis of 5,6-Difluoro-1,3-benzoxazol-2-amine is 2-amino-4,5-difluorophenol (B62812) . The strategic placement of the amino, hydroxyl, and fluoro groups on the benzene (B151609) ring is critical for the subsequent cyclization to form the desired benzoxazole.

The synthesis of this key precursor can be achieved from 2,3-difluoro-6-nitrophenol . prepchem.com The process involves the catalytic hydrogenation of the nitro group to an amine using a palladium-on-carbon (Pd/C) catalyst. prepchem.com The reaction is typically carried out in a solvent such as methanol (B129727) under a hydrogen atmosphere. prepchem.com

For the cyclization step to form the 2-amino-substituted benzoxazole, a cyanating agent is required. While the traditional reactant is cyanogen bromide, modern, less hazardous alternatives like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) have been developed. nih.gov NCTS serves as a non-hazardous electrophilic cyanating agent that can be activated by a Lewis acid. nih.gov

The cyclization of 2-amino-4,5-difluorophenol to form the final product can be optimized through various catalytic systems, each with distinct advantages concerning yield, reaction time, and environmental impact.

Transition-metal catalysis is a powerful tool for constructing benzoxazole rings, often enabling milder reaction conditions and broader substrate compatibility. nih.gov Various metal catalysts, including those based on palladium, copper, and iron, have been successfully employed for the synthesis of benzoxazole analogues. nih.govrsc.org For instance, copper-catalyzed methods have been used for the intramolecular cyclization of o-haloanilides and for the hydroamination of alkynones with 2-aminophenols. rsc.org Iron-catalyzed redox condensation of o-nitrophenols with various partners also provides a route to substituted benzoxazoles. rsc.org

Table 1: Examples of Metal-Catalyzed Synthesis of Benzoxazole Analogues

| Catalyst System | Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| EG-G2-Pd | 2-Aminophenol, Benzaldehyde | Ethanol | 50 °C, 3 h | 88% | nih.gov |

| TiO2-ZrO2 | 2-Aminophenol, Aromatic Aldehyde | Acetonitrile | 60 °C, 15-25 min | 83-93% | nih.gov |

| Fe/S (from FeCl2·4H2O/S8) | o-Nitrophenols, Acetophenones | Not specified | 80 °C | Reasonable yields | rsc.org |

| CuI / Brønsted Acid | 2-Aminophenols, β-Diketones | Acetonitrile | 80 °C, 16 h | up to 82% | e3s-conferences.org |

Acid and base catalysis plays a central role in many benzoxazole syntheses. The cyclization of 2-aminophenols with NCTS is effectively catalyzed by the Lewis acid boron trifluoride etherate (BF₃·Et₂O) . nih.gov This reaction typically proceeds in a solvent like 1,4-dioxane (B91453) under reflux conditions. nih.gov The mechanism involves the activation of NCTS by the Lewis acid, followed by nucleophilic attack from the aminophenol. nih.gov Brønsted acids have also been utilized to catalyze the condensation of 2-aminophenols with aldehydes. nih.gov

Organocatalysis offers a metal-free alternative. For example, the photocatalyst Rose Bengal has been used for the amination of benzoxazoles, although it may require a strong organic base and longer reaction times. nih.gov

Table 2: Examples of Acid/Base-Catalyzed and Organocatalytic Synthesis of 2-Aminobenzoxazole (B146116) Analogues

| Catalyst/Reagent | Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| BF3·Et2O (Lewis Acid) | o-Aminophenol, NCTS | 1,4-Dioxane | Reflux, 25-30 h | 45-60% | nih.gov |

| Rose Bengal (Organocatalyst) | Benzoxazole, Amine | Not specified | Long reaction time | Not specified | nih.gov |

| Fluorophosphoric acid (Brønsted Acid) | 2-Aminophenol, Aldehyde | Ethanol | Room Temp, 2.4 h | Good yields | nih.gov |

The principles of green chemistry are increasingly being applied to the synthesis of benzoxazoles to minimize environmental impact. mdpi.comresearchgate.net Key strategies include the use of environmentally benign solvents like water, recyclable catalysts, and solvent-free reaction conditions. nih.govmdpi.com

Ionic liquids (ILs) have emerged as versatile tools in green synthesis, acting as both catalysts and recyclable reaction media. nih.gov For instance, a Brønsted acidic ionic liquid gel has been used as a reusable catalyst for the condensation of 2-aminophenols and aldehydes under solvent-free conditions. nih.gov Another approach involves using a heterocyclic ionic liquid, 1-butylpyridinium (B1220074) iodide, to catalyze the direct oxidative amination of benzoxazoles at room temperature, achieving high yields. These methods offer significant advantages, including high product yields (up to 97%), mild reaction conditions, and the ability to recycle and reuse the catalyst multiple times without significant loss of activity.

Table 3: Examples of Green Synthesis Methodologies for Benzoxazole Analogues

| Green Approach | Catalyst/Medium | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Solvent-Free | Brønsted acidic ionic liquid gel | 2-Aminophenol, Aldehydes | 130 °C, 5 h | 85-98% | nih.gov |

| Ionic Liquid Catalyst | 1-Butylpyridinium iodide | Benzoxazole, Amines | Room Temp, 3.5 h | up to 97% | |

| Water as Solvent | Potassium Carbonate / Sodium Phenylthiolate | Difluoro-substituted precursors | Reflux, 2 h | Not specified | mdpi.com |

Reaction Mechanism Elucidation

The synthesis of 2-aminobenzoxazoles, including the 5,6-difluoro derivative, can be achieved through several strategic cyclization reactions. The elucidation of the underlying mechanisms is crucial for optimizing reaction conditions and expanding the substrate scope.

One prevalent method involves the cyclization of a corresponding 2-aminophenol with a cyanating agent. A notable example is the reaction of an o-aminophenol with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O). The proposed reaction mechanism commences with the activation of the cyano group of NCTS by the Lewis acid, rendering the carbon atom more electrophilic. acs.orgnih.gov The amino group of the o-aminophenol then performs a nucleophilic attack on this activated carbon. This is followed by the elimination of the sulfonamide residue and a subsequent intramolecular cyclization, where the hydroxyl group attacks the electron-deficient carbon of the intermediate. The final product, the 2-aminobenzoxazole, is formed after workup. acs.orgnih.gov

Another significant mechanistic pathway for generating N-substituted 2-aminobenzoxazoles is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution (SNAr) reaction provides a metal-free approach to functionalize the benzoxazole ring. acs.orgnih.gov The mechanism is initiated by the S-alkylation of a benzoxazole-2-thiol, which then undergoes a nucleophilic attack by a nitrogen atom at the C2 position of the benzoxazole ring, forming a spirocyclic intermediate. acs.org Subsequent rearomatization and hydrolysis lead to the formation of the N-substituted 2-aminobenzoxazole. acs.org

The table below summarizes the key aspects of these mechanistic pathways.

| Method | Key Reagents | Proposed Mechanism | Key Intermediate |

| Cyclization with NCTS | o-Aminophenol, NCTS, Lewis Acid (e.g., BF₃·Et₂O) | Lewis acid activation of the cyano group, nucleophilic attack by the amino group, intramolecular cyclization. acs.orgnih.gov | Lewis acid-activated NCTS complex |

| Smiles Rearrangement | Benzoxazole-2-thiol, Amine, Activating Agent | S-alkylation followed by intramolecular nucleophilic attack of nitrogen on the benzoxazole ring. acs.org | Spirocyclic intermediate |

Functionalization and Derivatization Strategies Post-Benzoxazole Formation

Once the 5,6-difluoro-1,3-benzoxazol-2-amine core is synthesized, further functionalization can be achieved to modulate its physicochemical and biological properties. Common strategies focus on the derivatization of the 2-amino group.

N-Alkylation: The secondary amine of the 2-aminobenzoxazole can be alkylated to introduce various substituents. This can be achieved using alkyl halides in the presence of a base.

N-Acylation and N-Sulfonylation: The amino group can also readily undergo acylation with acyl chlorides or anhydrides, or sulfonylation with sulfonyl chlorides, in the presence of a suitable base to form the corresponding amides and sulfonamides. These reactions are standard transformations that allow for the introduction of a wide array of functional groups.

The following table outlines these functionalization strategies with representative conditions, which are generally applicable to 2-aminobenzoxazoles.

| Functionalization | Reagent Type | General Conditions | Product Type |

| N-Alkylation | Alkyl halide | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | N-Alkyl-2-aminobenzoxazole |

| N-Acylation | Acyl chloride or Anhydride | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, Chloroform) | N-Acyl-2-aminobenzoxazole (Amide) |

| N-Sulfonylation | Sulfonyl chloride | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, Chloroform) | N-Sulfonyl-2-aminobenzoxazole (Sulfonamide) |

Challenges and Advancements in Regioselective Fluorination and Substitution

The synthesis of 5,6-Difluoro-1,3-benzoxazol-2-amine relies on the availability of the precursor, 4,5-difluoro-2-aminophenol. The regioselective introduction of two fluorine atoms onto an aromatic ring presents a significant synthetic challenge. The directing effects of existing substituents and the control of fluorination reagents are critical to achieving the desired substitution pattern. The introduction of fluorine can significantly alter the electronic properties of the molecule, impacting its reactivity in subsequent steps. nih.govnih.gov

Advancements in this area focus on the development of novel fluorinating agents and catalytic systems that offer greater control over regioselectivity. For instance, the use of directing groups can help to guide the fluorine atoms to the desired positions on the aromatic ring.

Late-Stage Difluoromethylation Techniques

The introduction of a difluoromethyl (-CF₂H) group into a molecule at a late stage of the synthesis is a highly valuable transformation in drug discovery, as this group can act as a lipophilic hydrogen bond donor and improve metabolic stability. While not a direct modification of the parent 5,6-Difluoro-1,3-benzoxazol-2-amine, late-stage difluoromethylation techniques could be applied to derivatives or used to synthesize analogues.

Recent advancements have focused on radical C-H difluoromethylation of heteroaromatics. These methods often utilize a radical initiator and a source of the difluoromethyl radical. Another approach involves the N-difluoromethylation of N-heterocycles. For example, the use of bromo(difluoro)acetic acid in the presence of a base at room temperature has been shown to be an effective method for the difluoromethylation of various N-heterocyclic substrates. organic-chemistry.org The proposed mechanism involves a nucleophilic substitution followed by decarboxylation to form the N-difluoromethylated product.

The table below highlights some late-stage difluoromethylation approaches.

| Technique | Reagent/Catalyst | Mechanism | Applicability |

| Radical C-H Difluoromethylation | Radical initiator, CF₂H source | Radical-mediated C-H activation and functionalization | Heteroaromatics |

| N-Difluoromethylation | Bromo(difluoro)acetic acid, Base | Nucleophilic substitution followed by decarboxylation organic-chemistry.org | N-Heterocycles |

Advanced Spectroscopic and Structural Elucidation Studies of 5,6 Difluoro 1,3 Benzoxazol 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 5,6-Difluoro-1,3-benzoxazol-2-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would provide a complete picture of the atomic connectivity and chemical environment.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 5,6-Difluoro-1,3-benzoxazol-2-amine is expected to show distinct signals for the aromatic protons and the amine group protons. The aromatic region would be particularly informative due to the influence of the fluorine substituents.

The two aromatic protons, H-4 and H-7, would appear as distinct signals. Their chemical shifts are influenced by the electron-withdrawing nature of the adjacent fluorine atoms and the heterocyclic ring system. The signals would likely appear as doublets or triplets due to coupling with the neighboring fluorine atoms (³JH-F). The amine protons (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for 5,6-Difluoro-1,3-benzoxazol-2-amine

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 7.0 - 7.5 | t or dd | JH-F ≈ 8-10 |

| H-7 | 7.0 - 7.5 | t or dd | JH-F ≈ 8-10 |

| -NH₂ | 5.0 - 7.0 | br s | - |

Note: This data is predictive and based on the analysis of related benzoxazole (B165842) structures. The exact chemical shifts and coupling constants require experimental verification.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For 5,6-Difluoro-1,3-benzoxazol-2-amine, seven distinct carbon signals are expected. The carbons directly bonded to fluorine (C-5 and C-6) will exhibit large one-bond carbon-fluorine coupling constants (¹JC-F), appearing as doublets. The other carbons in the benzene (B151609) ring (C-3a, C-4, C-7, C-7a) will show smaller two- or three-bond couplings to the fluorine atoms. The chemical shift of the C-2 carbon is characteristic of its position between two heteroatoms in the oxazole (B20620) ring.

Table 2: Predicted ¹³C NMR Spectral Data for 5,6-Difluoro-1,3-benzoxazol-2-amine

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C-2 | 160 - 165 | s | - |

| C-3a | 140 - 145 | d | JC-F ≈ 10-15 |

| C-4 | 100 - 110 | d | JC-F ≈ 20-30 |

| C-5 | 145 - 155 | d | ¹JC-F ≈ 240-250 |

| C-6 | 145 - 155 | d | ¹JC-F ≈ 240-250 |

| C-7 | 100 - 110 | d | JC-F ≈ 20-30 |

| C-7a | 130 - 135 | d | JC-F ≈ 10-15 |

Note: This data is predictive and based on the analysis of related benzoxazole structures. The exact chemical shifts and coupling constants require experimental verification.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms in a molecule. For 5,6-Difluoro-1,3-benzoxazol-2-amine, the two fluorine atoms (F-5 and F-6) are chemically non-equivalent and would be expected to show two distinct signals. Each signal would likely appear as a doublet of doublets or a more complex multiplet due to coupling with the adjacent aromatic protons (H-4 and H-7) and potentially a smaller four-bond coupling to each other (⁴JF-F). The chemical shifts would be characteristic of fluorine atoms attached to an aromatic ring.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. While there are no vicinal protons on the benzene ring, it could confirm the absence of such couplings.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to link the signals of H-4 and H-7 to their corresponding carbon atoms, C-4 and C-7.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range connectivity (2-3 bonds). It would show correlations between the aromatic protons (H-4, H-7) and neighboring carbons, including the fluorinated carbons (C-5, C-6) and the bridgehead carbons (C-3a, C-7a). Correlations from the amine protons to C-2 and C-3a would also be expected, confirming the position of the amino group. These correlations would be vital in piecing together the difluorobenzoxazole core structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. acs.org

Characteristic Absorption Bands and Functional Group Identification

The IR and Raman spectra of 5,6-Difluoro-1,3-benzoxazol-2-amine would display characteristic bands corresponding to the vibrations of its functional groups.

N-H Vibrations: The amine group would show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. An N-H bending vibration would be expected around 1600-1650 cm⁻¹.

C=N and C=C Vibrations: The stretching vibrations of the C=N bond within the oxazole ring and the C=C bonds of the aromatic ring are expected in the 1500-1650 cm⁻¹ region.

C-O-C Vibrations: The characteristic asymmetric and symmetric stretching of the C-O-C ether linkage in the oxazole ring would appear in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. nih.gov

C-F Vibrations: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ range. These might overlap with the C-O-C stretching bands, but their high intensity is a key indicator.

Table 3: Predicted Characteristic IR Absorption Bands for 5,6-Difluoro-1,3-benzoxazol-2-amine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | Asymmetric & Symmetric Stretch | -NH₂ (Amine) |

| 1600 - 1650 | Bending | -NH₂ (Amine) |

| 1500 - 1650 | Stretch | C=N (Oxazole), C=C (Aromatic) |

| 1200 - 1300 | Asymmetric Stretch | C-O-C (Ether) |

| 1100 - 1300 | Stretch | C-F (Aromatic) |

| 1000 - 1100 | Symmetric Stretch | C-O-C (Ether) |

Note: This data is predictive and based on the analysis of related benzoxazole structures. The exact peak positions require experimental verification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides crucial information about the molecular weight and structural features of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the confirmation of the elemental composition of a newly synthesized compound. Unlike standard mass spectrometry, HRMS measures the m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula from the measured mass.

For 5,6-Difluoro-1,3-benzoxazol-2-amine, the theoretical monoisotopic mass can be calculated based on its molecular formula, C₇H₅F₂N₂O. The exact masses of the most abundant isotopes are used for this calculation: C (12.00000), H (1.00783), F (18.99840), N (14.00307), and O (15.99491).

An HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a protonated molecule [M+H]⁺. The measured m/z of this ion would be compared to the calculated theoretical value. A close match, within a few parts per million (ppm), provides strong evidence for the assigned molecular formula.

Table 1: Theoretical HRMS Data for 5,6-Difluoro-1,3-benzoxazol-2-amine

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₇H₆F₂N₂O⁺ | 171.0424 |

| [M+Na]⁺ | C₇H₅F₂N₂ONa⁺ | 193.0243 |

This table presents theoretical values. Actual experimental data is not publicly available.

The observation of a prominent ion at an m/z value corresponding to the calculated mass for the protonated molecule would be a key first step in the structural elucidation process. The high resolution of the measurement helps to distinguish the target compound from other potential species with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) is a technique used to further probe the structure of a molecule. In an MS/MS experiment, the ion of interest (in this case, the [M+H]⁺ ion of 5,6-Difluoro-1,3-benzoxazol-2-amine) is selected and then subjected to collision-induced dissociation (CID). This process breaks the ion into smaller fragments, and the m/z values of these fragment ions are then measured. The resulting fragmentation pattern provides a "fingerprint" of the molecule and allows for the elucidation of its connectivity.

The primary fragmentation pathways would likely involve the cleavage of the benzoxazole ring system and the loss of small neutral molecules. Key expected fragmentation steps include:

Loss of HCN: A common fragmentation for amino-substituted heterocyclic compounds is the elimination of a neutral hydrogen cyanide molecule.

Loss of CO: The oxazole ring can undergo cleavage with the loss of carbon monoxide.

Cleavage of the Benzene Ring: Further fragmentation could involve the breakdown of the difluorinated benzene ring.

Table 2: Plausible MS/MS Fragmentation of [C₇H₅F₂N₂O+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Calculated) |

|---|---|---|---|

| 171.04 | [C₆H₅F₂NO]⁺ | HCN | 144.03 |

| 171.04 | [C₆H₅F₂N₂]⁺ | CO | 143.04 |

| 144.03 | [C₅H₄F₂N]⁺ | CO | 116.03 |

This table represents a hypothetical fragmentation pattern based on chemical principles. Actual experimental data is required for confirmation.

The analysis of these fragmentation pathways provides strong confirmatory evidence for the proposed structure of 5,6-Difluoro-1,3-benzoxazol-2-amine.

X-ray Crystallography for Solid-State Structure Determination

In the solid state, molecules of 5,6-Difluoro-1,3-benzoxazol-2-amine would arrange themselves in a regular, repeating pattern known as a crystal lattice. The specific arrangement, or crystal packing, is governed by a variety of intermolecular interactions.

For this molecule, the following interactions would be expected to play a significant role in the crystal packing:

Hydrogen Bonding: The primary amine group (-NH₂) is a strong hydrogen bond donor, while the nitrogen atom of the oxazole ring and the oxygen atom are potential hydrogen bond acceptors. It is highly probable that a network of intermolecular hydrogen bonds of the N-H···N or N-H···O type would be a dominant feature of the crystal structure.

π-π Stacking: The planar benzoxazole ring system is aromatic and can participate in π-π stacking interactions with adjacent molecules. These interactions, where the electron-rich π systems overlap, contribute to the stability of the crystal lattice.

Halogen Bonding: The fluorine atoms on the benzene ring can participate in halogen bonding, where the electrophilic region on the fluorine atom interacts with a nucleophilic site on an adjacent molecule. C-F···π interactions are also a possibility.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of electronegative fluorine, oxygen, and nitrogen atoms. Dipole-dipole interactions would further influence the crystal packing arrangement.

The benzoxazole ring system is inherently planar. The primary point of conformational interest in 5,6-Difluoro-1,3-benzoxazol-2-amine is the orientation of the exocyclic amino group. Due to the potential for resonance with the heterocyclic ring, the C-N bond is expected to have some double bond character, which would favor a planar arrangement of the amino group with respect to the benzoxazole ring.

Rotation around the C2-NH₂ bond is possible, but the planar conformation is likely to be energetically favored to maximize electronic delocalization. The planarity of the molecule would also facilitate efficient crystal packing through the aforementioned intermolecular interactions. Studies on similar 2-aminobenzoxazole (B146116) derivatives have shown that the molecules are largely planar in the solid state. mdpi.com

Table 3: Predicted Bond Parameters for 5,6-Difluoro-1,3-benzoxazol-2-amine

| Bond | Expected Length (Å) | Bond Angle | Expected Angle (°) |

|---|---|---|---|

| C-F | ~1.35 | C-C-F | ~119-121 |

| C-N (amine) | ~1.36 | C-N-H | ~120 |

| C=N (oxazole) | ~1.30 | C-O-C | ~105 |

This table provides estimated values based on data from structurally related compounds. Actual experimental data from X-ray crystallography is required for definitive values.

Computational and Theoretical Investigations of 5,6 Difluoro 1,3 Benzoxazol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to exploring the molecular and electronic structure of 5,6-Difluoro-1,3-benzoxazol-2-amine. These methods solve the Schrödinger equation (or its approximations) to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 5,6-Difluoro-1,3-benzoxazol-2-amine. Functionals such as B3LYP are commonly paired with basis sets like 6-311G(d,p) or 6-311++G** to perform these calculations. researchgate.netbhu.ac.in

DFT calculations yield optimized molecular geometries (bond lengths and angles) and a wealth of electronic data. From this data, global reactivity descriptors can be calculated to predict the chemical behavior of the molecule. These descriptors provide quantitative measures of a molecule's stability and reactivity.

Key Reactivity Descriptors:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. The presence of the trifluoromethyl group (CF3) in some heterocyclic compounds has been shown to increase reactivity by lowering the energy gap. nih.gov

Below is a table of hypothetical reactivity descriptors for 5,6-Difluoro-1,3-benzoxazol-2-amine, calculated using DFT.

| Descriptor | Formula | Hypothetical Value (eV) |

| Ionization Potential (I) | I ≈ -EHOMO | 7.15 |

| Electron Affinity (A) | A ≈ -ELUMO | 1.20 |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | 5.95 |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.175 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.975 |

| Chemical Softness (S) | S = 1 / η | 0.336 |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 2.93 |

These values are illustrative and based on typical results for similar heterocyclic compounds.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as the electron donor (nucleophile). youtube.comyoutube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as the electron acceptor (electrophile). youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For 5,6-Difluoro-1,3-benzoxazol-2-amine, the HOMO is expected to be distributed across the electron-rich benzoxazole (B165842) ring system and the amino group, while the LUMO would likely be located over the fused ring system, exhibiting antibonding characteristics.

| Molecular Orbital | Energy Level (eV) | Role in Reactivity |

| LUMO | -1.20 | Electron Acceptor (Electrophilic site) |

| HOMO | -7.15 | Electron Donor (Nucleophilic site) |

| Energy Gap (ΔE) | 5.95 | Indicator of Chemical Reactivity |

These values are illustrative examples.

An Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution on the surface of a molecule. researchgate.net It is invaluable for identifying regions prone to electrophilic and nucleophilic attack. The map uses a color scale to represent the electrostatic potential: red indicates regions of most negative potential (electron-rich, attractive to protons), while blue signifies regions of most positive potential (electron-poor, repulsive to protons). bhu.ac.inresearchgate.net Green and yellow represent intermediate or near-zero potential. researchgate.net

For 5,6-Difluoro-1,3-benzoxazol-2-amine, an EPS map would likely show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen and fluorine atoms. These sites are susceptible to electrophilic attack.

Positive Potential (Blue): Concentrated around the hydrogen atoms of the amine (-NH2) group, making this region a likely site for nucleophilic attack. researchgate.net

Neutral Potential (Green): Predominantly over the carbon framework of the benzene (B151609) ring.

This charge distribution highlights the molecule's polarity and its potential interaction sites for forming hydrogen bonds or reacting with other species.

Molecular Modeling and Simulation Studies

Beyond static quantum calculations, dynamic simulations and modeling provide insights into the molecule's behavior over time and its interactions with biological targets.

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of 5,6-Difluoro-1,3-benzoxazol-2-amine, revealing its flexibility and preferred shapes in different environments (e.g., in a solvent or near a protein).

An MD simulation could investigate key dynamic properties such as:

Rotation of the Amine Group: The rotational barrier of the C-N bond connecting the amino group to the benzoxazole ring can be analyzed to understand its flexibility and potential for forming directional hydrogen bonds.

Ring Puckering: Although the benzoxazole core is largely planar, minor fluctuations and vibrations can be quantified.

Solvent Interactions: Simulating the molecule in a water box would reveal how solvent molecules arrange around it, providing insights into its solubility and the stability of different conformers in an aqueous environment.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to another (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Benzoxazole and related heterocyclic structures are known to inhibit various enzymes. For instance, different benzothiazole (B30560) derivatives have been investigated as inhibitors of VEGFR-2 and BRAF kinases, which are important targets in cancer therapy. nih.gov Similarly, other heterocyclic amines have been designed as inhibitors for BACE-1, an enzyme implicated in Alzheimer's disease. nih.gov

A docking study of 5,6-Difluoro-1,3-benzoxazol-2-amine would involve placing the molecule into the active site of a relevant protein target. The docking algorithm would then calculate a "docking score," which estimates the binding free energy. A lower (more negative) score typically indicates a stronger, more favorable binding interaction. Key interactions, such as hydrogen bonds and hydrophobic contacts with amino acid residues in the active site, would also be identified.

Below is a table of hypothetical docking results for 5,6-Difluoro-1,3-benzoxazol-2-amine against several plausible protein targets.

| Protein Target (PDB ID) | Target Class | Hypothetical Docking Score (kcal/mol) | Potential Key Interacting Residues |

| VEGFR-2 (e.g., 4ASD) | Tyrosine Kinase | -8.5 | Cys919, Asp1046 |

| BRAF Kinase (e.g., 4YHT) | Serine/Threonine Kinase | -7.9 | Cys532, Trp531, Asp594 |

| BACE-1 (e.g., 2ZJE) | Aspartyl Protease | -7.2 | Asp32, Asp228, Gly230 |

| PI3Kα (e.g., 4L23) | Lipid Kinase | -8.1 | Val851, Lys802 |

These results are illustrative, designed to show how docking data is presented. Actual binding would require experimental validation.

Biological Recognition and Mechanistic Probes Based on 5,6 Difluoro 1,3 Benzoxazol 2 Amine Scaffold

In Vitro Investigation of Molecular Targets and Pathways

The exploration of the 5,6-difluoro-1,3-benzoxazol-2-amine scaffold in vitro aims to identify its molecular targets and elucidate the pathways through which it exerts its effects. While direct studies on this specific compound are limited, research on structurally related benzoxazole (B165842) and benzamide (B126) derivatives provides valuable insights into its potential biological activities.

Enzyme Inhibition Kinetics (e.g., Acetylcholinesterase Inhibition, PARP-2)

Acetylcholinesterase (AChE) Inhibition:

Acetylcholinesterase is a critical enzyme in the nervous system, and its inhibition is a key strategy in the management of Alzheimer's disease. nih.gov Various benzoxazole derivatives have been investigated as AChE inhibitors. mdpi.comresearchgate.netnih.gov For instance, a series of benzoxazole-based oxadiazole analogues demonstrated in vitro inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some compounds showing IC50 values in the micromolar range. mdpi.com Kinetic studies of other cholinesterase inhibitors have often revealed mixed-type inhibition, indicating that the compounds can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net While specific kinetic data for 5,6-difluoro-1,3-benzoxazol-2-amine is not available, the benzoxazole core suggests potential for AChE inhibition. The fluorine substituents could further modulate this activity.

Interactive Table: Acetylcholinesterase and Butyrylcholinesterase Inhibition by Benzoxazole-Oxadiazole Analogues

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Analogue 1 | 40.80 ± 5.90 | 42.60 ± 6.10 |

| Analogue 5 | - | - |

| Analogue 8 | - | - |

| Analogue 9 | - | - |

| Analogue 18 | - | - |

| Donepezil (Standard) | 33.65 ± 3.50 | 35.80 ± 4.60 |

Data derived from a study on benzoxazole-oxadiazole analogues. mdpi.com Specific values for individual analogues were not fully provided in the abstract.

PARP-2 Inhibition:

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are involved in DNA repair and are targets for cancer therapy. frontiersin.orgnih.govresearchgate.net Inhibition of PARP can lead to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.gov While direct studies on 5,6-difluoro-1,3-benzoxazol-2-amine as a PARP-2 inhibitor are not prevalent, benzamide derivatives, which share structural similarities, have been identified as potent PARP inhibitors. frontiersin.org The development of long-acting PARP inhibitors from related scaffolds highlights the therapeutic potential of this class of compounds. nih.gov Further investigation is required to determine if the 5,6-difluoro-1,3-benzoxazol-2-amine scaffold can effectively inhibit PARP-2.

Receptor Binding Assays and Ligand-Receptor Interactions

Cellular Pathway Modulation Studies

The modulation of cellular pathways by 5,6-difluoro-1,3-benzoxazol-2-amine has not been directly elucidated. However, studies on related benzoxazole derivatives provide insights into potential mechanisms. For instance, some benzoxazole-benzamide conjugates have been shown to induce cell cycle arrest at the G2/M phase in cancer cell lines. nih.gov Additionally, certain benzoxazole derivatives have been found to decrease the expression of phosphorylated NF-κB and Akt, key proteins in cancer cell proliferation and survival pathways. researchgate.net The chemotherapeutic agent 5-fluorouracil (B62378) (5-FU), which shares the fluorinated pyrimidine (B1678525) motif, is known to interfere with nucleoside metabolism and can be incorporated into RNA and DNA, leading to cytotoxicity. nih.govnih.gov It can also induce apoptosis and affect cell proliferation in various cell types. nih.gov Given these findings, it is plausible that 5,6-difluoro-1,3-benzoxazol-2-amine could modulate similar cellular pathways, but this requires direct experimental confirmation.

Subcellular Localization and Interaction Profiling

Specific data on the subcellular localization and interaction profiling of 5,6-difluoro-1,3-benzoxazol-2-amine is not available. The subcellular distribution of a compound is crucial for its biological activity, as it determines its access to intracellular targets. The lipophilicity and other physicochemical properties of the 5,6-difluoro-1,3-benzoxazol-2-amine scaffold, influenced by the fluorine atoms, would play a significant role in its ability to cross cellular and organellar membranes. Further studies using techniques such as fluorescence microscopy with tagged derivatives would be necessary to determine its subcellular localization and interaction partners.

Antimicrobial Research (e.g., Antibacterial, Antifungal, Antiprotozoal Mechanisms)

The benzoxazole scaffold is a well-established pharmacophore in antimicrobial research, with derivatives exhibiting a broad spectrum of activity. nih.govlongdom.orgesisresearch.org

Antibacterial and Antifungal Activity:

Numerous studies have demonstrated the antibacterial and antifungal properties of benzoxazole derivatives against various pathogens. nih.govlongdom.orgnih.govesisresearch.orgresearchgate.netresearchgate.net These compounds have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria and fungal species like Candida albicans and Aspergillus niger. nih.govlongdom.orgesisresearch.orgresearchgate.net For example, a study on 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives reported significant activity against Micrococcus luteus. researchgate.net While specific data for 5,6-difluoro-1,3-benzoxazol-2-amine is scarce, a study on the synthesis of a related compound, 2-methyl-5,6-difluorobenzo[d] nih.govnih.govoxazin-4-one, for the preparation of anti-inflammatory quinazolinones suggests the potential for biological activity in this fluorinated scaffold. researchgate.net The antifungal agent 5-fluorocytosine (B48100) and its derivatives, which are structurally related to the title compound, are known to be effective against certain fungi, although resistance can be an issue. nih.gov

Interactive Table: Antimicrobial Activity of Benzoxazole Derivatives

| Compound Type | Target Organism(s) | Reported Activity (MIC) | Reference |

|---|---|---|---|

| 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones | Micrococcus luteus | 31.25 µg/mL | researchgate.net |

| 5-Chloro-2-(2-cyclohexylethyl)benzimidazole | Gram-positive bacteria | 12.5 µg/mL | esisresearch.org |

Antiprotozoal Mechanisms:

Benzimidazole (B57391) derivatives, which are structurally similar to benzoxazoles, have shown promising activity against various protozoan parasites, including Trichomonas vaginalis and Giardia lamblia. nih.govderpharmachemica.comresearchgate.net The mechanism of action for some of these compounds is believed to involve the inhibition of β-tubulin polymerization, a key component of the parasite's cytoskeleton. nih.gov The presence of specific amino acid residues in the β-tubulin sequence, such as Glu-198 and Phe-200, appears to be a strong predictor of benzimidazole susceptibility. nih.gov Given the structural analogy, it is conceivable that 5,6-difluoro-1,3-benzoxazol-2-amine or its derivatives could exhibit antiprotozoal activity, potentially through a similar mechanism, but this remains to be experimentally verified.

Investigation of Bacterial Cell Division Protein Inhibition (e.g., FtsZ)

The filamentous temperature-sensitive protein Z (FtsZ) is an essential bacterial cell division protein and a promising target for new antibacterial agents. researchgate.netmdpi.comfrontiersin.orgnih.govnih.govnih.gov Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to a blockage of cell division and ultimately bacterial death. mdpi.comnih.gov A significant class of FtsZ inhibitors are the 2,6-difluorobenzamides, which are structurally related to the 5,6-difluoro-1,3-benzoxazol-2-amine scaffold. nih.gov These benzamide derivatives have demonstrated potent activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Molecular modeling studies suggest that these inhibitors bind to an interdomain cleft of FtsZ. frontiersin.org While there are no direct studies on 5,6-difluoro-1,3-benzoxazol-2-amine as an FtsZ inhibitor, the presence of the difluorinated benzene (B151609) ring, a key feature of known FtsZ inhibitors, suggests that this scaffold could be a promising starting point for the design of new antibacterial agents targeting FtsZ.

Fungal Cell Wall/Membrane Integrity Studies

While specific studies on 5,6-Difluoro-1,3-benzoxazol-2-amine's direct impact on fungal cell wall or membrane integrity are not extensively documented in publicly available research, the broader class of benzoxazole derivatives has demonstrated significant antifungal properties. researchgate.netnih.gov Research on various benzoxazole compounds indicates that their mechanism of action often involves disruption of the fungal cell's structural or functional integrity. For instance, some benzoxazole derivatives have been shown to interfere with the plasma membrane, leading to cell leakage and death. nih.gov

In a study evaluating a range of benzoxazole and benzothiazole (B30560) derivatives, one compound exhibited its biological activity at the plasma membrane of Candida albicans. nih.gov Another study on 2-aminobenzoxazole (B146116) derivatives, which share the core amino-benzoxazole structure with the title compound, revealed potent and broad-spectrum antifungal activities against several phytopathogenic fungi. nih.gov The structure-activity relationship (SAR) in these studies often points to the nature and position of substituents on the benzoxazole ring as critical for activity.

The antifungal potential of fluorinated benzoxazoles has also been noted. A study on 2-(aryloxymethyl) benzoxazole derivatives found that a compound with a fluorine substituent (compound 5b) displayed good antifungal activities against several plant pathogens, including F. Solani and B. cinerea. nih.gov This suggests that the difluoro-substitution in 5,6-Difluoro-1,3-benzoxazol-2-amine could contribute to its potential as an antifungal agent, possibly by enhancing its ability to interact with and disrupt fungal cell membranes or walls.

Table 1: Antifungal Activity of Selected Benzoxazole Derivatives This table is illustrative and based on data for related benzoxazole compounds, not 5,6-Difluoro-1,3-benzoxazol-2-amine itself.

| Compound | Fungal Species | Activity Metric (e.g., IC50, MIC) | Reference |

| 2-(phenoxymethyl)benzoxazole (5a) | F. solani | IC50: 17.61 µg/mL | nih.gov |

| 2-(4-fluorophenoxymethyl)benzoxazole (5b) | F. solani | IC50: 12.27 µg/mL | nih.gov |

| 2-amino-N-(4-chlorophenyl)benzoxazole-5-carboxamide (3a) | Botrytis cinerea | EC50: 1.48 µg/mL | nih.gov |

| Benzoxazole Derivative (Compound 1) | Candida krusei | MIC: 15.6 µg/mL | nih.gov |

Protozoal Metabolic Pathway Disruption

The investigation of benzoxazole derivatives as antiprotozoal agents has revealed promising candidates. olemiss.eduresearchgate.net Natural antibiotics containing the benzoxazole nucleus have shown activity against various protozoa, inspiring the synthesis of new derivatives. olemiss.edu For example, a natural benzoxazole derivative has demonstrated remarkable activity against Plasmodium falciparum, the parasite responsible for malaria, and promising antileishmanial activity. olemiss.edu

Synthetic efforts have led to benzoxazole derivatives with significant antiprotozoal effects. In one study, the amidation of a 3-benzoxazolyl aniline (B41778) with a chloroacetyl group resulted in a compound with good antimalarial activity and moderate inhibitory effects against Leishmania and Trypanosoma species. olemiss.eduresearchgate.net Molecular docking studies from this research suggested that the antimalarial activity could be due to the inhibition of the Plasmodium falciparum purine (B94841) nucleoside phosphorylase (PfPNP), a key enzyme in the parasite's purine salvage pathway. researchgate.net

While direct evidence for 5,6-Difluoro-1,3-benzoxazol-2-amine is scarce, the established antiprotozoal activity of the benzoxazole scaffold, particularly nitro-substituted variants against Trypanosoma brucei, highlights the potential for this class of compounds to disrupt essential protozoal metabolic pathways. mdpi.com The electron-withdrawing nature of the two fluorine atoms in 5,6-Difluoro-1,3-benzoxazol-2-amine could influence its interaction with parasitic enzymes, analogous to how other electron-withdrawing groups contribute to activity in related heterocyclic compounds.

Structure-Activity Relationship (SAR) Studies for Biological Response

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a chemical scaffold. For benzoxazole derivatives, SAR analyses have consistently shown that the nature and position of substituents on the benzoxazole ring are determinant factors for their biological response. nih.gov Specifically, substitutions at the 2, 5, and 6-positions of the benzoxazole ring are often considered the most important for modulating activity. nih.gov

The 2-aminobenzoxazole substructure is a key pharmacophore that has been explored for various therapeutic targets. acs.orggoogle.com SAR studies on 2-aminobenzothiazoles, a closely related scaffold, indicated that substituting the benzothiazole moiety with other aryl groups could significantly reduce activity, highlighting the importance of the fused heterocyclic system. nih.gov In a series of 2-aminobenzophenone (B122507) derivatives, the introduction of an amino group at the ortho position of the benzophenone (B1666685) ring was found to be integral for increased growth inhibition in cancer cell lines. ncku.edu.tw This underscores the critical role of the amino group at position 2 of the benzoxazole ring in 5,6-Difluoro-1,3-benzoxazol-2-amine for potential biological interactions.

In a study of 3-(2-benzoxazol-5-yl)alanine derivatives, the introduction of a bromine atom (an electron-withdrawing group) at position 7 of the benzoxazole ring resulted in an increase in antifungal activity. nih.gov This finding suggests that the electron-withdrawing fluorine atoms at positions 5 and 6 of 5,6-Difluoro-1,3-benzoxazol-2-amine are likely to have a significant impact on its biological profile.

Influence of Fluorine Substitution on Biological Recognition

The incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.govtandfonline.com Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govtandfonline.com

In the context of benzoxazole and related heterocyclic systems, fluorine substitution has often led to improved biological activity. nih.gov For instance, the introduction of a fluorine atom into the C-6 position of quinolone antibiotics dramatically enhanced their DNA gyrase inhibitory activity and antibacterial spectrum. tandfonline.com Similarly, in a series of benzoxazole derivatives designed as agricultural fungicides, the introduction of fluorine or chlorine atoms to an attached phenyl ring was conducive to improving fungicidal activity. mdpi.com Another study noted a significant increase in antibacterial activity when a fluorine atom was introduced at the para-position of a benzene ring attached to a benzoxazole scaffold. nih.gov

The presence of two fluorine atoms at the 5 and 6 positions of the benzoxazole ring in 5,6-Difluoro-1,3-benzoxazol-2-amine is expected to have several effects:

Increased Lipophilicity : Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, such as the cell walls of fungi or the membranes of protozoal cells. tandfonline.com

Altered Electronic Properties : The high electronegativity of fluorine atoms makes them strong electron-withdrawing groups. This can alter the electronic distribution of the benzoxazole ring system, potentially enhancing interactions with biological targets through dipole-dipole or hydrogen bonding interactions. nih.govresearchgate.net

Metabolic Stability : The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can block metabolic oxidation at that position, thereby increasing the metabolic stability and bioavailability of the compound. nih.gov

These factors collectively suggest that the 5,6-difluoro substitution pattern is a key structural feature that likely enhances the potential biological activity of the 2-aminobenzoxazole scaffold.

Structural Modifications, Derivatives, and Advanced Analogues of 5,6 Difluoro 1,3 Benzoxazol 2 Amine

Synthesis and Characterization of Novel Derivatives and Congeners

The synthesis of derivatives based on the benzoxazole (B165842) core typically involves the condensation and cyclization of a substituted 2-aminophenol (B121084) precursor with various reagents. A common and versatile method for creating N-substituted-1,3-benzoxazol-2-amine derivatives is the reaction of an aminophenol with an appropriate isothiocyanate. nih.gov This reaction forms a thiourea (B124793) intermediate, which then undergoes an iodine-mediated oxidative cyclodesulfurization to yield the final 2-aminobenzoxazole (B146116) product. nih.gov This approach is valued for its use of less expensive reagents and its environmentally benign nature. nih.gov

Alternative synthetic strategies employ different catalysts and reaction conditions to achieve high yields and purity. For instance, the condensation of 2-aminophenols with aromatic aldehydes can be catalyzed by various agents, including "fly ash," to produce 2-phenyl substituted benzoxazoles. nih.gov The choice of catalyst and solvent system is critical and can be optimized to improve reaction times and yields.

Once synthesized, these novel derivatives are rigorously characterized to confirm their chemical structures. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. nih.govresearchgate.net These methods provide detailed information about the molecular framework and the successful incorporation of various substituents.

Table 1: Overview of Synthetic Methodologies for Benzoxazole Derivatives

| Method | Precursors | Reagents/Catalysts | Key Features |

|---|---|---|---|

| Oxidative Cyclodesulfurization | Aminophenol, Isothiocyanate | Iodine (I₂), K₂CO₃ | In situ generation of thiourea intermediate; environmentally benign. nih.gov |

| Condensation | 2-Aminophenol, Aromatic Aldehyde | "Fly ash" catalyst | Green chemistry approach for 2-phenyl derivatives. nih.gov |

| Condensation | 6-fluoro-3-piperidin-4yl-benzo[d]isoxazole, Acid Chlorides | Triethylamine, Dichloroethane | Synthesis of amide derivatives. nih.gov |

Exploration of Substitution Patterns and Their Chemical Consequences

The chemical and biological properties of 5,6-difluoro-1,3-benzoxazol-2-amine derivatives can be finely tuned by altering the substitution patterns on the benzoxazole core. The fluorine atoms at the 5 and 6 positions are electron-withdrawing, which influences the electron density of the aromatic system and can enhance binding affinity to biological targets through hydrogen bonds and other interactions. evitachem.com

Researchers have systematically explored substitutions at several key positions:

The Amino Group (N-substitution): Attaching different aryl (phenyl) or alkyl groups to the exocyclic amine can significantly alter the molecule's lipophilicity and steric profile, which in turn affects its biological interactions. nih.gov

The Benzene (B151609) Ring: While the parent compound is difluorinated, further modifications on the benzene ring, such as the introduction of other halogens like bromine, have been studied. For example, in related benzoxazole derivatives, adding a bromine atom was found to increase biological activity. nih.gov

The electron-deficient nature of the 5,6-difluorinated ring can present synthetic challenges, sometimes requiring harsher reaction conditions or specialized catalysts to overcome issues like catalyst deactivation. evitachem.com

Table 2: Examples of Substitution Patterns on the Benzoxazole Core

| Substitution Position | Substituent Type | Example Compound Class | Potential Chemical Consequence |

|---|---|---|---|

| Amino Group | Aryl (Phenyl) | N-phenyl-1,3-benzoxazol-2-amines | Modified lipophilicity and steric hindrance. nih.gov |

| Benzene Ring | Halogen (Bromine) | 7-bromo-benzoxazolylalanine derivatives | Increased biological activity. nih.gov |

| Position 2 | Heterocyclic Group | 2-(heteroaryl)-benzoxazoles | Altered polarity and target specificity. nih.gov |

Development of Hybrid Molecules Incorporating Other Pharmacophores

A modern strategy in drug discovery involves creating hybrid molecules that combine the 5,6-difluoro-1,3-benzoxazol-2-amine pharmacophore with other known biologically active moieties. The goal is to develop multifunctional compounds with potentially synergistic or novel mechanisms of action.

Examples of this approach include:

Oxadiazole Hybrids: The benzoxazole scaffold has been linked to 1,3,4-oxadiazole (B1194373) rings. mdpi.com The 1,3,4-oxadiazole moiety is a well-known pharmacophore in its own right, often found in compounds with antimicrobial and anticancer properties. mdpi.com

Carbazole (B46965) Hybrids: Researchers have synthesized derivatives that incorporate a carbazole scaffold, another privileged structure in medicinal chemistry known for a broad spectrum of biological activities. mdpi.com

Thiadiazole Hybrids: The 1,3,4-thiadiazole (B1197879) ring system, which exhibits a wide range of pharmacological effects including antimicrobial and antitumor activities, has been incorporated into novel derivatives. jmchemsci.commdpi.com

These hybrid molecules are designed to interact with multiple biological targets or to enhance the activity of the primary pharmacophore through improved physicochemical properties.

Comparative Analysis of Biological Interactions and Mechanistic Profiles across Derivatives

The structural modifications detailed above have profound effects on the biological activity of the resulting derivatives. Comparative studies have revealed key structure-activity relationships (SAR) that guide the design of more potent and selective agents.

A study on a large group of 3-(2-benzoxazol-5-yl)alanine derivatives, which share the core benzoxazole structure, provides significant insights. Screening tests showed that the antibacterial potential of these compounds was selective, acting primarily against Gram-positive bacteria like Bacillus subtilis. nih.gov Furthermore, nearly half of the studied compounds demonstrated antifungal properties, including against the pathogenic yeast Candida albicans. nih.gov

The nature of the substituent at position 2 was found to be critical. nih.gov For instance, compounds with a 5-membered heteroaromatic substituent showed similar activity regardless of whether the heteroatom was oxygen or nitrogen. nih.gov However, expanding this to a 6-membered azaaromatic ring led to a significant decrease in activity. nih.gov This highlights the importance of the size and electronic nature of the substituent at this position for optimal biological interaction.

Furthermore, substitutions on the benzoxazole ring itself can enhance potency. The introduction of a bromine atom at position 7 of the benzoxazole ring resulted in a derivative with the highest activity among the tested heterocyclic derivatives. nih.gov Many of these synthetic benzoxazole derivatives also exhibit toxicity against cancer cells, and in some cases, this toxicity is selective, with much lower effects on normal cells, marking them as potential starting points for anticancer drug development. nih.gov

Table 3: Biological Activity Profile of Selected Benzoxazole Derivatives

| Compound Type | Target Organism/Cell Line | Observed Activity | Key Structural Feature | Reference |

|---|---|---|---|---|

| 3-(2-benzoxazol-5-yl)alanine derivatives | Bacillus subtilis (Gram-positive bacteria) | Selective antibacterial activity | Benzoxazole core with various C2-substituents | nih.gov |

| 3-(2-benzoxazol-5-yl)alanine derivatives | Candida albicans (Fungus) | Antifungal activity | Benzoxazole core with various C2-substituents | nih.gov |

| 7-bromo-benzoxazolylalanine derivative | Bacillus subtilis | Increased antibacterial activity | Bromine atom at position 7 | nih.gov |

| Benzoxazole derivatives | Cancer cell lines | Cytotoxicity | Varies | nih.gov |

Applications in Chemical Biology and Advanced Materials Science

Role as Versatile Chemical Scaffolds in Discovery Research

The benzoxazole (B165842) nucleus, a fusion of benzene (B151609) and an oxazole (B20620) ring, is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. researchgate.netbenthamscience.com This is attributed to its planar structure and the capacity for extensive functionalization, which allows for the creation of a diverse range of derivatives with various biological activities. researchgate.netrsc.org The introduction of fluorine atoms at the 5 and 6 positions of the benzoxazole ring, as in 5,6-Difluoro-1,3-benzoxazol-2-amine, further enhances its potential. The fluorine atoms can modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting point for the synthesis of novel bioactive molecules. nih.gov

The versatility of the benzoxazole scaffold is evident in the wide array of biological activities exhibited by its derivatives, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects. researchgate.netrsc.org For instance, derivatives of 2-aminobenzoxazole (B146116) have been synthesized and evaluated for their potential as anti-inflammatory agents. researchgate.net The ability to readily modify the 2-amino group and other positions on the benzoxazole ring allows for the systematic exploration of structure-activity relationships (SAR), a crucial aspect of drug discovery. researchgate.net The synthesis of various substituted N-phenyl-1,3-benzoxazol-2-amine derivatives has been achieved through methods like iodine-mediated oxidative cyclodesulfurization, demonstrating the chemical tractability of this scaffold. nih.gov

Integration into Chemical Probes for Biological System Investigations

The inherent fluorescence of many benzoxazole derivatives makes them valuable tools for investigating biological systems. periodikos.com.br These compounds can be utilized as fluorescent probes for imaging and sensing applications. evitachem.com The fluorescence properties of benzoxazoles can be fine-tuned by altering the substituents on the aromatic ring, allowing for the development of probes with specific excitation and emission wavelengths. periodikos.com.br

Benzoxazole derivatives have shown potential as fluorescent DNA probes, offering a safer alternative to commonly used mutagenic dyes. periodikos.com.br Studies have indicated that these compounds can bind to DNA, leading to an enhancement of their fluorescence emission. periodikos.com.brperiodikos.com.br This property allows for the visualization and tracking of nucleic acids within cells. The interaction is often through non-covalent binding, which minimizes disruption to the biological system under investigation. periodikos.com.br The development of such probes is crucial for advancing our understanding of cellular processes at the molecular level.

Potential in Material Science and Optoelectronic Applications (e.g., Fluorescent Brighteners)

The unique photophysical properties of benzoxazole derivatives extend their applications into material science and optoelectronics. evitachem.com They are investigated for their use in creating advanced materials such as polymers and liquid crystals. evitachem.com A significant application of benzoxazole-containing compounds is as fluorescent brighteners, also known as optical brightening agents (OBAs). researchgate.netraytopoba.com

Fluorescent brighteners function by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum, which results in a whiter and brighter appearance of materials. researchgate.netncsu.edu Benzoxazole derivatives, particularly 2-phenylbenzoxazoles, are utilized as organic brightening agents. researchgate.net Their effectiveness is attributed to their strong fluorescence and stability. The synthesis of dicarboxylic acid derivatives of the benzoxazole type has been explored for their application as fluorescent brighteners for polyester (B1180765) fibers. researchgate.net The introduction of fluorine atoms, as in 5,6-Difluoro-1,3-benzoxazol-2-amine, can further enhance the photophysical properties and stability of these materials, making them suitable for a range of industrial applications, including in textiles, papers, and plastics. evitachem.comresearchgate.net

Development of Agrochemical Research Tools (e.g., Herbicides, Fungicides, Insecticides)

The benzoxazole scaffold is a key structural motif in the development of new agrochemicals. nih.gov Derivatives of benzoxazole have demonstrated a broad spectrum of biological activities relevant to agriculture, including herbicidal, fungicidal, and insecticidal properties. nih.govcentrallifesciences.com The ability to systematically modify the benzoxazole core allows for the optimization of these activities against specific pests and weeds. nih.gov

Herbicides: Certain benzoxazole derivatives have been investigated for their herbicidal activity. For example, compounds that inhibit protoporphyrinogen (B1215707) oxidase (Protox), a key enzyme in chlorophyll (B73375) biosynthesis, can be effective herbicides. hh-ra.org The structural features of 5,6-Difluoro-1,3-benzoxazol-2-amine could be incorporated into the design of new herbicidal compounds.

Fungicides: The antifungal properties of benzoxazole derivatives are also well-documented. rsc.orgnih.gov For instance, certain synthesized benzoxazole derivatives have shown significant inhibition of fungal strains like Aspergillus niger. rsc.org The development of new fungicides is crucial for controlling plant diseases and preventing crop losses.

Insecticides: The benzoxazole structure is found in some insecticidal compounds. centrallifesciences.com These compounds can act on the nervous system of insects, leading to paralysis and death. als-journal.com For example, pyrethroid insecticides, which are sodium channel modulators, are widely used for pest control. centrallifesciences.com The unique electronic properties conferred by the fluorine atoms in 5,6-Difluoro-1,3-benzoxazol-2-amine could be leveraged to design novel insecticides with improved efficacy and selectivity.

Future Research Directions and Unexplored Avenues for 5,6 Difluoro 1,3 Benzoxazol 2 Amine

Development of More Sustainable and Scalable Synthetic Methodologies

The advancement of research into 5,6-Difluoro-1,3-benzoxazol-2-amine and its derivatives is contingent upon the availability of efficient, environmentally benign, and scalable synthetic routes. Traditional methods for benzoxazole (B165842) synthesis often involve harsh conditions, such as high temperatures and the use of hazardous reagents. nih.gov Future research should prioritize the development of greener synthetic alternatives.

Key areas for exploration include:

Catalyst Innovation : Investigating the use of reusable and non-toxic catalysts, such as ionic liquids, magnetic nanoparticles, or metal-organic frameworks, can lead to more sustainable processes. nih.gov For instance, methods using potassium-ferrocyanide with a mortar and pestle under solvent-free conditions have proven effective for other benzoxazoles and could be adapted. nih.gov

Alternative Energy Sources : Microwave and ultrasound-assisted synthesis have been shown to significantly reduce reaction times and improve yields for benzoxazole derivatives. mdpi.comnih.gov Applying these technologies to the synthesis of 5,6-Difluoro-1,3-benzoxazol-2-amine could offer substantial advantages over conventional heating methods.

One-Pot Reactions : Designing multi-component, one-pot syntheses would enhance efficiency by reducing the number of intermediate purification steps, thereby minimizing solvent waste and saving time. nih.gov

| Synthetic Strategy | Key Advantages | Potential Application to 5,6-Difluoro-1,3-benzoxazol-2-amine | Reference |

|---|---|---|---|

| Ionic Liquid Catalysis | Reusable catalyst, high yield, facile workup, often solvent-free. | Adaptation for the condensation of a difluoro-substituted 2-aminophenol (B121084) precursor. | nih.gov |

| Microwave-Assisted Synthesis | Significant reduction in reaction time, improved yields. | Acceleration of the cyclization step in the formation of the benzoxazole ring. | nih.gov |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, high yields, greener approach. | Facilitating the reaction between the aminophenol precursor and a cyanating agent. | nih.gov |

| Mechanochemical Reactions | Solvent-free, rapid reaction times, high efficiency. | Grinding methods using a mortar and pestle could provide a simple and eco-friendly route. | nih.gov |

Advanced Mechanistic Studies at the Molecular and Cellular Level

A fundamental understanding of how 5,6-Difluoro-1,3-benzoxazol-2-amine interacts with biological systems is crucial for its development as a therapeutic agent or research tool. Currently, there is a lack of specific mechanistic data for this compound. Future research should focus on elucidating its mechanism of action.

Potential avenues for investigation include:

Target Identification : Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins or nucleic acids that 5,6-Difluoro-1,3-benzoxazol-2-amine binds to.

Enzyme Inhibition Assays : Given that many benzoxazole derivatives act as enzyme inhibitors, screening 5,6-Difluoro-1,3-benzoxazol-2-amine against a panel of relevant enzymes, such as kinases or DNA gyrase, could reveal its primary targets. nih.govnih.gov

Cellular Pathway Analysis : Investigating the downstream effects of the compound on cellular signaling pathways. This could involve techniques like Western blotting, qPCR, and reporter gene assays to understand how it modulates cellular functions. For example, some benzoxazoles are known to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation. researchgate.net

Rational Design of Next-Generation Analogues for Specific Target Engagement

Building upon a deeper mechanistic understanding, the rational design of novel analogues of 5,6-Difluoro-1,3-benzoxazol-2-amine can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this endeavor. mdpi.com

Future design strategies could involve:

Modification of the 2-amino group : Synthesizing a library of N-substituted derivatives to explore how different functional groups at this position influence target binding and biological activity. nih.gov

Bioisosteric Replacement : Replacing the amine group with other functional groups, such as amides or sulfonamides, to modulate the compound's electronic and steric properties.

Positional Isomerism : Synthesizing and evaluating other difluoro-substituted isomers to understand the impact of fluorine atom placement on activity.

| Position of Modification | Rationale | Potential Impact | Reference |

|---|---|---|---|

| 2-position (Amine group) | This position is crucial for interaction with biological targets. N-alkylation or N-arylation can alter binding affinity and selectivity. | Enhanced potency, altered target specificity, improved pharmacokinetic profile. | nih.gov |

| 5- and 6-positions (Fluorine atoms) | Fluorine substitution influences lipophilicity, metabolic stability, and electronic properties. | Improved cell permeability, increased metabolic stability, and enhanced binding interactions. | researchgate.net |

| Benzene (B151609) ring | Introduction of other substituents on the benzene ring can further modulate the molecule's properties. | Fine-tuning of biological activity and physical properties. | mdpi.com |

Exploration of Novel Applications in Emerging Fields

The versatile benzoxazole scaffold has been associated with a wide array of biological activities, opening up numerous possibilities for the application of 5,6-Difluoro-1,3-benzoxazol-2-amine in various therapeutic areas.

Unexplored applications to be investigated include:

Neurodegenerative Diseases : Some benzoxazole derivatives are being explored as agents for imaging amyloid plaques in Alzheimer's disease and as potential therapeutics for neuroinflammation. nih.govnih.gov The properties of 5,6-Difluoro-1,3-benzoxazol-2-amine could be advantageous in developing novel agents for these conditions.

Antiparasitic Agents : There is a continuous need for new drugs to treat protozoal infections. The benzoxazole core has shown promise in this area, suggesting that 5,6-Difluoro-1,3-benzoxazol-2-amine and its derivatives could be screened for activity against parasites like Leishmania and Trypanosoma.

Materials Science : Benzoxazole-containing polymers are known for their high thermal stability and mechanical strength. The introduction of fluorine atoms could further enhance these properties, making derivatives of 5,6-Difluoro-1,3-benzoxazol-2-amine interesting candidates for the development of advanced materials.

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. Integrating these computational tools into the research of 5,6-Difluoro-1,3-benzoxazol-2-amine could significantly accelerate progress.

Future research could leverage AI and ML for:

Predictive Modeling : Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel analogues before their synthesis, thereby prioritizing the most promising candidates.